4-Dimethylaminophenylpentazole
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Overview
Description
4-Dimethylaminophenylpentazole is an unstable, explosive compound that contains the rare pentazole ring, composed of five nitrogen atoms. The electron-donating effect of the 4-dimethylamino substituent on the phenyl ring makes this compound one of the more stable phenylpentazoles . Despite its relative stability among pentazoles, it has a chemical half-life of only a few hours at room temperature, although it can be stored at cryogenic temperatures .
Preparation Methods
The compound was first prepared in 1956 along with other substituted phenylpentazoles . The synthetic route typically involves the reaction of aryldiazonium chlorides with azide ion at low temperatures, around -80°C . This reaction is concerted, forming the pentazole ring directly. Industrial production methods are limited due to the compound’s instability and explosive nature .
Chemical Reactions Analysis
4-Dimethylaminophenylpentazole undergoes various types of reactions, including:
Reduction: Reduction reactions are also possible but are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the pentazole ring.
Common reagents used in these reactions include azide ions and aryldiazonium chlorides . Major products formed from these reactions often involve the breakdown of the pentazole ring, leading to simpler nitrogen-containing compounds .
Scientific Research Applications
4-Dimethylaminophenylpentazole has several scientific research applications:
Biology: Its instability and explosive nature limit its direct applications in biology.
Medicine: There are no significant medical applications due to its instability.
Mechanism of Action
Comparison with Similar Compounds
4-Dimethylaminophenylpentazole is unique among pentazoles due to its relative stability. Similar compounds include:
Phenylpentazole: Less stable than this compound.
2,6-Dihydroxy-4-dimethylaminophenylpentazole: Slightly more stable but more difficult to synthesize.
Pentazole: The parent compound, highly unstable and explosive.
These compounds share the pentazole ring but differ in their substituents, which affect their stability and reactivity .
Properties
CAS No. |
58402-54-3 |
---|---|
Molecular Formula |
C8H10N6 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pentazol-1-yl)aniline |
InChI |
InChI=1S/C8H10N6/c1-13(2)7-3-5-8(6-4-7)14-11-9-10-12-14/h3-6H,1-2H3 |
InChI Key |
OICBARXSRMXZPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2N=NN=N2 |
Origin of Product |
United States |
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